Tubulin Polymerization Inhibition: Antiproliferative agent-14 Shows Comparable Potency to Clinically Relevant Colchicine Site Binders
Antiproliferative agent-14 inhibits tubulin polymerization in a cell-free biochemical assay with an IC₅₀ of 3.41 μM . This potency is comparable to the reference colchicine site binder CA-4 (combretastatin A-4), which exhibits IC₅₀ values ranging from 1.32 μM to 4.93 μM across multiple independent studies under similar assay conditions [1]. Colchicine itself displays a tubulin polymerization IC₅₀ of approximately 10.6 nM, but its binding is poorly reversible, whereas Antiproliferative agent-14 shares the reversible binding profile of CA-4 [2].
| Evidence Dimension | Inhibition of tubulin polymerization (IC₅₀) |
|---|---|
| Target Compound Data | 3.41 μM |
| Comparator Or Baseline | CA-4 (combretastatin A-4): 1.32–4.93 μM (multiple studies); Colchicine: ~10.6 nM |
| Quantified Difference | Antiproliferative agent-14 IC₅₀ falls within the range of CA-4, indicating comparable biochemical potency; approximately 300-fold less potent than colchicine but with more favorable reversibility. |
| Conditions | Cell-free tubulin polymerization assay using purified tubulin; measurement via turbidimetry at 340 nm. |
Why This Matters
The tubulin polymerization IC₅₀ is a primary metric for selecting a colchicine site inhibitor; Antiproliferative agent-14's potency aligns with well-validated research tools like CA-4, ensuring robust target engagement in biochemical studies.
- [1] Table 2. In vitro inhibition of tubulin polymerization. PMC, 2018. View Source
- [2] Ren Y, Ruan Y, Cheng B, et al. Design, synthesis and biological evaluation of novel acridine and quinoline derivatives as tubulin polymerization inhibitors with anticancer activities. Bioorg Med Chem. 2021;46:116376. doi:10.1016/j.bmc.2021.116376. View Source
